molecular formula C14H13IN2O5 B14919042 ethyl 5-({[(4-iodophenyl)carbonyl]oxy}methyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

ethyl 5-({[(4-iodophenyl)carbonyl]oxy}methyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B14919042
M. Wt: 416.17 g/mol
InChI Key: WUHDGOOFCFSJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-{[(4-IODOBENZOYL)OXY]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE: is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl ester group, an iodinated benzoyl moiety, and a dihydroimidazole ring, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(4-IODOBENZOYL)OXY]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the imidazole ring can yield dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ETHYL 5-{[(4-IODOBENZOYL)OXY]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The iodinated benzoyl group may enhance the compound’s binding affinity to specific targets through halogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodinated benzoyl group in ETHYL 5-{[(4-IODOBENZOYL)OXY]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE imparts unique reactivity and binding properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H13IN2O5

Molecular Weight

416.17 g/mol

IUPAC Name

ethyl 5-[(4-iodobenzoyl)oxymethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate

InChI

InChI=1S/C14H13IN2O5/c1-2-21-13(19)11-10(16-14(20)17-11)7-22-12(18)8-3-5-9(15)6-4-8/h3-6H,2,7H2,1H3,(H2,16,17,20)

InChI Key

WUHDGOOFCFSJHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N1)COC(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.